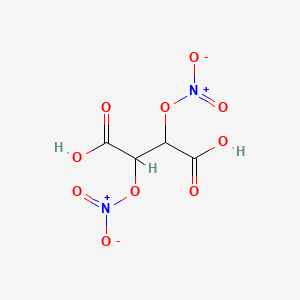
Carboxymethyl-(hydroxymethyl)-oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxymethyl-(hydroxymethyl)-oxophosphanium is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of carboxymethyl, hydroxymethyl, and oxophosphanium groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carboxymethyl-(hydroxymethyl)-oxophosphanium typically involves the reaction of a phosphonium salt with carboxymethyl and hydroxymethyl precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product. Common reagents used in the synthesis include chloroacetic acid and formaldehyde, which react with the phosphonium salt to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and crystallization to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Carboxymethyl-(hydroxymethyl)-oxophosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxophosphates.
Reduction: Reduction reactions can convert the oxophosphanium group to phosphine derivatives.
Substitution: The carboxymethyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxophosphates, phosphine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Carboxymethyl-(hydroxymethyl)-oxophosphanium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Carboxymethyl-(hydroxymethyl)-oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to various biological effects. The carboxymethyl and hydroxymethyl groups play a crucial role in binding to target molecules, while the oxophosphanium group modulates the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Carboxymethyl-(hydroxymethyl)-oxophosphanium can be compared with similar compounds such as:
Carboxymethyl cellulose: A cellulose derivative with carboxymethyl groups, used as a thickener and stabilizer.
Hydroxymethyl phosphine: A compound with hydroxymethyl and phosphine groups, used in catalysis and organic synthesis.
Oxophosphates: Compounds containing oxophosphate groups, used in various industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility compared to other similar compounds.
Propiedades
Número CAS |
72651-25-3 |
|---|---|
Fórmula molecular |
C3H7O4P |
Peso molecular |
138.06 g/mol |
Nombre IUPAC |
2-[hydroxy(methyl)phosphoryl]acetic acid |
InChI |
InChI=1S/C3H7O4P/c1-8(6,7)2-3(4)5/h2H2,1H3,(H,4,5)(H,6,7) |
Clave InChI |
OPUAUEHUWLKKIV-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)[P+](=O)CO |
SMILES canónico |
CP(=O)(CC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1R,2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoic acid](/img/structure/B3061155.png)








![7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3061170.png)




